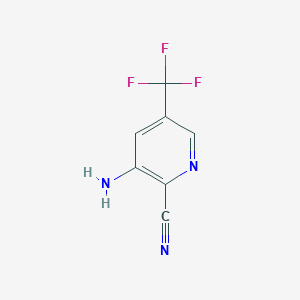

3-Amino-5-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality 3-Amino-5-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIIIGYZOHJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Process Chemistry of 3-Amino-5-(trifluoromethyl)picolinonitrile

This in-depth technical guide details the solubility profile, physicochemical properties, and process handling of 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6).

Executive Summary

3-Amino-5-(trifluoromethyl)picolinonitrile (also known as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile) is a critical Key Starting Material (KSM) in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (Erleada®).

For process chemists and drug developers, understanding the solubility of this intermediate is pivotal for two unit operations:

-

Reaction Homogeneity: Ensuring complete dissolution during the isothiocyanate coupling steps.

-

Purification Efficiency: Optimizing liquid-liquid extraction (LLE) and silica gel chromatography.

This guide synthesizes experimental data from patent literature with calculated physicochemical parameters to provide an authoritative operational framework.

Physicochemical Profile

The compound exhibits a "push-pull" electronic structure. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups significantly reduce the basicity of the pyridine nitrogen and the amino group, rendering the molecule highly lipophilic and weakly basic.

| Property | Value / Description | Source/Context |

| CAS Number | 573762-62-6 | Confirmed Identity |

| Molecular Formula | C₇H₄F₃N₃ | MW: 187.12 g/mol |

| Appearance | Off-white to yellow solid | Oxidation sensitive |

| LogP (Predicted) | 2.13 – 2.72 | Highly Lipophilic [1, 2] |

| pKa (Predicted) | ~ -1.52 (Pyridine N) | Non-basic in physiological pH |

| H-Bond Donors | 1 (Amino group) | - |

| H-Bond Acceptors | 4 (Nitrile, Pyridine N, F atoms) | - |

Solubility Data & Solvent Selection

Exact quantitative solubility curves (mg/mL vs. T) are proprietary to API manufacturers. However, operational solubility limits can be derived from validated synthesis protocols found in patent literature (e.g., US 8,445,507).

Operational Solubility Limits (Experimental Inferences)

The following values represent minimum solubility thresholds based on successful dissolution steps in reported synthesis workflows.

| Solvent Class | Specific Solvent | Operational Conc. (Min) | Process Context |

| High Polarity Aprotic | DMA (Dimethylacetamide) | > 96 mg/mL | Reaction solvent for coupling [3] |

| DMF (Dimethylformamide) | High | Standard reaction medium | |

| DMSO | High | NMR / Biological assay stock | |

| Chlorinated | Chloroform (CHCl₃) | > 228 mg/mL | Dissolution for isothiocyanate formation [3] |

| DCM (Dichloromethane) | > 100 mg/mL | Standard work-up solvent | |

| Esters | Ethyl Acetate (EtOAc) | Moderate - High | Extraction from aqueous buffer; Eluent |

| Alkanes | Hexane / Pentane | Low | Anti-solvent for precipitation |

| Aqueous | Water | Insoluble | Precipitates upon addition |

Solubility Landscape Diagram

The following diagram illustrates the solubility behavior relative to solvent polarity, guiding solvent selection for crystallization and extraction.

Figure 1: Solubility mapping based on solvent polarity. Green zones indicate high solubility suitable for reaction; Red zones indicate anti-solvents suitable for precipitation or washing.

Experimental Protocol: Determination of Solubility

Since batch-to-batch impurity profiles can alter solubility, the following self-validating protocol is recommended for internal data generation.

Method: Gravimetric Shake-Flask (Isothermal)

Objective: Determine saturation solubility (

-

Preparation:

-

Equilibration:

-

Seal vial and agitate at

(controlled water bath or thermomixer) for -

Validation: Ensure solid phase is present throughout the duration.

-

-

Sampling:

-

Centrifuge at

rpm for -

Transfer a specific volume (

) of the clear supernatant to a tared weighing vessel.

-

-

Quantification:

-

Evaporate solvent under vacuum or nitrogen stream.

-

Weigh the residue (

). -

Calculation:

-

-

Purity Check (Critical):

-

Redissolve the residue and inject into HPLC to confirm the solid is the parent compound and not a degradation product (e.g., hydrolyzed nitrile).

-

Process Chemistry Context

The solubility data directly informs the purification strategy used in the synthesis of Apalutamide. The standard workflow relies on the compound's high solubility in EtOAc and low solubility in non-polar alkanes.

Synthesis & Purification Workflow

The compound is typically synthesized via the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine .[3]

Figure 2: Synthesis and purification workflow highlighting the critical role of Ethyl Acetate solubility.

Key Process Insights

-

Extraction Efficiency: The compound partitions almost exclusively into the organic layer (EtOAc) during aqueous work-up due to the hydrophobic

group. -

Chromatography: A gradient of Hexane:EtOAc (2:1 to 1:1) is standard. The compound is mobile in EtOAc but retained by silica when Hexane concentration is high, allowing for effective separation from more polar impurities.

-

Stability Warning: Avoid prolonged exposure to strong aqueous acids or bases at high temperatures, which may hydrolyze the nitrile group to a carboxylic acid or amide, altering solubility drastically.

References

-

Chemsrc. (2025).[3][4] 5-Amino-3-(trifluoromethyl)picolinonitrile Physical Properties. Retrieved from

-

Sinoway Industrial. (2025). Apalutamide Intermediate Data Sheet. Retrieved from

-

Jung, M. E., et al. (2007). Diarylhydantoin Compounds (Patent US 8,445,507 B2). U.S. Patent and Trademark Office. Retrieved from

-

ChemicalBook. (2025).[3] 5-Amino-3-(trifluoromethyl)picolinonitrile Product Description. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary for CID 13532246. National Center for Biotechnology Information. Retrieved from

Sources

- 1. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)picolinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

3-Amino-5-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique trifunctional architecture—featuring an amino group, a nitrile group, and a trifluoromethyl moiety on a pyridine scaffold—renders it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups provides multiple reaction handles for chemists to elaborate the core structure into potent and specific therapeutic agents.

The trifluoromethyl group, in particular, is a prized feature in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the molecule.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-(trifluoromethyl)picolinonitrile, a detailed and field-tested synthesis protocol, its critical applications in drug development, and essential safety protocols. The primary focus is to furnish researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this pivotal chemical intermediate. Its most notable application is as a key precursor in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[2]

Physicochemical and Spectroscopic Profile

The utility of 3-Amino-5-(trifluoromethyl)picolinonitrile in synthetic chemistry is directly linked to its distinct physicochemical properties. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amino group.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 573762-62-6 | [3][4] |

| Molecular Formula | C₇H₄F₃N₃ | [3][4] |

| Molecular Weight | 187.12 g/mol | [3][4][5] |

| IUPAC Name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | [5] |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point | 362.2±42.0 °C (Predicted) | [3][6] |

| Density | 1.45±0.1 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in organic solvents (DMSO, ethanol, acetone); insoluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-Amino-5-(trifluoromethyl)picolinonitrile.

-

High-Resolution Mass Spectrometry (HRMS): The calculated mass for the protonated molecule [M+H]⁺ is 188.0430, which aligns with experimentally found values, confirming its elemental composition.[4]

-

¹H NMR Spectroscopy: Predicted proton NMR data in CDCl₃ suggests two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[7] A doublet around δ 8.22 ppm can be assigned to the proton at the 6-position, and another doublet around δ 7.20 ppm corresponds to the proton at the 4-position.[7] The splitting pattern (doublets with a small coupling constant) is consistent with meta-coupling on the pyridine ring.

Synthesis and Mechanistic Rationale

The most prevalent and scalable synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile involves the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. This transformation is a classic example of a Bechamp reduction, a method widely respected in industrial chemistry for its cost-effectiveness and operational simplicity.

Expertise in Action: The "Why" Behind the Method

The choice of iron powder in the presence of an acid is a deliberate and well-grounded decision. Iron is an inexpensive and readily available reducing agent. The reaction is typically carried out in a protic solvent mixture, such as ethyl acetate and acetic acid.[3][8] The acetic acid serves a dual purpose: it acts as a proton source for the reduction and helps to activate the surface of the iron powder, facilitating the electron transfer process required to reduce the nitro group to an amine. An alternative procedure involves using a catalytic amount of hydrochloric acid in an ethanol/ethyl acetate mixture, which achieves the same goal.[4] This heterogeneous reaction is robust and generally proceeds to completion, offering high yields of the desired amine.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol is a self-validating system, incorporating a clear reaction endpoint monitored by Thin-Layer Chromatography (TLC) and a comprehensive workup and purification procedure to ensure the isolation of a high-purity product.

Materials:

-

2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

-

Iron powder

-

Ethyl acetate (EtOAc)

-

Acetic acid (AcOH)

-

Diatomaceous earth (Celite)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Pentane or Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a mixture of ethyl acetate and acetic acid (e.g., a 1:1 or similar ratio).[3][4]

-

Addition of Reducing Agent: To this stirring suspension, add iron powder (approximately 4-5 equivalents) portion-wise.[3][4] The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (or around 65°C) and stir vigorously.[8] Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 12-15 hours).[3][4]

-

Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the iron salts and unreacted iron.[3][4] Wash the filter cake thoroughly with ethyl acetate to recover all the product.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure.[3][4] Redissolve the crude residue in ethyl acetate and wash it carefully with saturated aqueous NaHCO₃ solution to neutralize the acetic acid. The aqueous layer can then be back-extracted with ethyl acetate.

-

Workup - Drying and Concentration: Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate/pentane (e.g., 1:1 ratio), to afford 3-Amino-5-(trifluoromethyl)picolinonitrile as a solid.[3][4] A yield of over 90% can be expected.[3][4]

Synthesis Workflow Diagram

Sources

- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 2. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE CAS 573762-62-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

Technical Guide: 3-Amino-5-(trifluoromethyl)picolinonitrile

Systematic Nomenclature, Synthesis, and Heterocyclic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8). Distinct from its regioisomer (the Apalutamide intermediate 5-amino-3-trifluoromethylpicolinonitrile), this molecule represents a strategic "ortho-amino nitrile" scaffold. It is a critical building block for fused nitrogenous heterocycles, particularly pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitor drug discovery. This guide details its IUPAC derivation, robust synthetic protocols, and downstream utility.

Part 1: Nomenclature & Structural Analysis

1.1 IUPAC Derivation

The name "3-Amino-5-(trifluoromethyl)picolinonitrile" is a semi-systematic name retaining the trivial parent "picolinonitrile." For regulatory and patent filings, the fully systematic IUPAC name is required.

-

Parent Structure: Pyridine (six-membered aromatic ring with one nitrogen).

-

Principal Functional Group: Carbonitrile (

). In pyridine nomenclature, if the carbonitrile is at position 2, the trivial name is picolinonitrile . -

Numbering Priority:

-

The pyridine nitrogen is assigned position 1 .

-

The principal group (carbonitrile) dictates the direction of numbering to give it the lowest possible locant. Thus,

is at position 2 .[1] -

Substituents are numbered to minimize locants: Amino (

) at 3 and Trifluoromethyl (

-

Official Systematic Name: 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile

1.2 Physicochemical Profile

The combination of the electron-withdrawing trifluoromethyl group and the nitrile group creates a highly electron-deficient pyridine ring.

| Property | Value (Predicted/Experimental) | Significance in MedChem |

| Molecular Formula | -- | |

| Molecular Weight | 187.12 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Design).[2] |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Conjugate Acid) | ~ -1.5 (Pyridine N) | The ring nitrogen is extremely non-basic due to |

| H-Bond Donors | 1 ( | Critical for hinge-binding in kinase pockets. |

| Electronic Effect | Highly | Susceptible to Nucleophilic Aromatic Substitution ( |

Part 2: Synthetic Pathways

The synthesis of 3-amino-5-(trifluoromethyl)picolinonitrile requires navigating the "ortho-effect" and preventing the hydrolysis of the nitrile group. The most robust industrial route involves the cyanation-reduction sequence starting from commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

2.1 Reaction Scheme Visualization

Figure 1: Two-step synthesis via nucleophilic aromatic substitution followed by Bechamp reduction.

2.2 Detailed Experimental Protocol

Step 1: Cyanation (Rosenmund-von Braun variant) Rationale: Palladium-catalyzed cyanation (Zn(CN)2/Pd) is often poisoned by the nitro group. Classical Copper(I) cyanide substitution is preferred for nitro-halopyridines.

-

Setup: Charge a dry 3-neck round-bottom flask with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and CuCN (1.2 eq).

-

Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) (5 mL/mmol). DMF is a viable alternative but NMP allows higher temperatures with less decomposition.

-

Reaction: Heat the mixture to 120°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the chloride.

-

Workup: Cool to room temperature. Pour into a mixture of ice water and ethyl acetate. Add ethylenediamine or aqueous ammonia to complex the copper salts (turn the aqueous layer blue). Filter through Celite.[2]

-

Isolation: Extract with Ethyl Acetate (

).[3] Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc) yields the 3-nitro-5-(trifluoromethyl)picolinonitrile intermediate.

Step 2: Selective Nitro Reduction

Rationale: Catalytic hydrogenation (

-

Setup: Dissolve the nitro-intermediate (1.0 eq) in Acetic Acid (10 mL/mmol) and Ethyl Acetate (1:1 ratio).

-

Reagent: Add Iron powder (5.0 eq) in portions.

-

Reaction: Heat to 60°C for 2 hours. The reaction is exothermic; control the temperature to prevent nitrile hydrolysis.

-

Workup: Cool and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Carefully neutralize the filtrate with saturated

solution (Caution: Gas evolution). -

Isolation: Separate layers. Wash organic layer with water and brine.[3] Dry (

) and concentrate. -

Product: The resulting yellow solid is 3-amino-5-(trifluoromethyl)picolinonitrile . Recrystallize from Ethanol/Water if necessary.

Part 3: Downstream Utility (Heterocycle Formation)

The "ortho-amino nitrile" motif is the "Holy Grail" for synthesizing 4-amino-pyrido[2,3-d]pyrimidines . This scaffold is bioisosteric with quinazolines (e.g., Erlotinib) but offers different solubility and metabolic profiles.

3.1 The Niementowski-Type Cyclization

Reacting the title compound with formamidine acetate or urea yields the fused ring system.

Figure 2: Cyclization to the kinase-privileged pyrido-pyrimidine scaffold.

Mechanism:

-

Nucleophilic attack of the pyridine amine (

) onto the formamidine carbon. -

Intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.

-

Rearrangement to form the pyrimidine ring.

References

- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. Rule P-63.1.2 (Priority of Nitriles over Amines).

-

Synthesis of Trifluoromethylpyridines . Journal of Organic Chemistry.

-

Ortho-Amino Nitrile Cyclizations . Journal of Medicinal Chemistry. Methods for pyrido[2,3-d]pyrimidine synthesis.

-

ChemicalBook Database . CAS 573762-62-6 vs Isomer CAS 1211515-30-8.

-

PubChem Compound Summary . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (Isomer comparison).

(Note: While specific patent literature for the 3-amino-5-CF3 isomer is less dense than the 5-amino-3-CF3 isomer, the chemistry described above is standard for the regioisomeric family.)

Sources

Technical Whitepaper: 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile

A Critical Intermediate in the Synthesis of Next-Generation Androgen Receptor Antagonists

Executive Summary

5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile (CAS 573762-62-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Apalutamide (ARN-509), a second-generation non-steroidal androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).

This whitepaper provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, industrial-scale synthesis via nitro-reduction, and its pivotal role in constructing the diarylthiohydantoin scaffold characteristic of modern AR antagonists. We emphasize process reliability, impurity control, and safety protocols essential for GMP-compliant workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The unique electronic properties of the pyridine ring, decorated with a strong electron-withdrawing trifluoromethyl group (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile |

| Common Name | 5-Amino-3-(trifluoromethyl)picolinonitrile |

| CAS Number | 573762-62-6 |

| Molecular Formula | |

| Molecular Weight | 187.12 g/mol |

| Appearance | White to light brown crystalline solid |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |

| Melting Point | Solid at RT (Specific range varies by polymorph/purity) |

| pKa | Weakly basic amine (suppressed by electron-withdrawing groups) |

Synthetic Pathways & Process Chemistry[7][9]

The most robust industrial route to 5-amino-3-(trifluoromethyl)-2-pyridinecarbonitrile involves the chemoselective reduction of its nitro-precursor, 2-cyano-3-(trifluoromethyl)-5-nitropyridine . While catalytic hydrogenation (

Core Synthesis Protocol (Fe/AcOH Reduction)

Reaction Logic:

The use of iron powder in acidic media provides a mild electron transfer mechanism that selectively reduces the nitro group (

Protocol:

-

Charge: Suspend 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) in a mixture of Ethyl Acetate and Acetic Acid (1:1 v/v).

-

Activation: Add Iron powder (4.5 – 5.0 eq) portion-wise to control exotherm.

-

Reaction: Heat to reflux (approx. 65–80°C) for 12–15 hours. Monitor by TLC or HPLC for consumption of starting material.

-

Workup (Critical Step):

-

Cool mixture to room temperature.

-

Filter through a Celite pad to remove iron salts (sludge).

-

Concentrate filtrate.

-

Neutralize with saturated

solution (Caution: -

Extract with Ethyl Acetate, dry over

, and concentrate.[1]

-

-

Purification: Recrystallization or Column Chromatography (EtOAc/Pentane) to yield the target amine.

Visualization: Synthesis Workflow

Therapeutic Application: Apalutamide Synthesis[7][9][11][12]

The primary utility of this intermediate is in the construction of the diarylthiohydantoin core of Apalutamide. The amino group at position 5 is converted into an isothiocyanate, which then undergoes a cyclization reaction with a second intermediate.

Mechanism of Action in Synthesis

The electron-deficient nature of the pyridine ring (due to

Application Workflow

-

Activation: The 5-amino compound is reacted with thiophosgene (

) to form 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile . -

Coupling: This isothiocyanate is coupled with 4-amino-2-fluoro-N-methylbenzamide derivatives (specifically the cyclobutyl amino acid fragment).

-

Cyclization: Acid-catalyzed cyclization yields the final Apalutamide structure.

Visualization: Apalutamide Pathway[9][10]

[1][9][10][13][14]

Analytical Characterization & Quality Control

To ensure the material meets the stringent requirements for pharmaceutical intermediates (typically >98% purity), the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Retention Time: The amino compound will elute earlier than the nitro precursor due to increased polarity.

Nuclear Magnetic Resonance (NMR)

The

-

~6.5–7.0 ppm: Broad singlet (2H) corresponding to the

-

~7.5 ppm: Doublet (1H, J ~2.5 Hz), Proton at position 4 (shielded by amine, deshielded by

- ~8.3 ppm: Doublet (1H, J ~2.5 Hz), Proton at position 6 (deshielded by ring nitrogen).

Safety & Handling (GHS Standards)

Signal Word: DANGER

This compound is a potent substituted pyridine and must be handled in a fume hood with full PPE.

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if handling powder outside hood).

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile group.

-

Incompatibility: Avoid strong oxidizing agents and strong acids.

References

-

Bian, J., et al. (2020). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. European Journal of Medicinal Chemistry, 192, 112175. Link

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494–1503. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13532246, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from PubChem.[4] Link[4]

-

World Intellectual Property Organization. (2018).[2][5] Process for Preparing Apalutamide. WO2018136001A1.[2] Link

Sources

- 1. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 2. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 3. US20210206742A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(trifluoromethyl)picolinonitrile

Introduction

3-Amino-5-(trifluoromethyl)picolinonitrile, with the CAS Number 573762-62-6, is a highly functionalized pyridine derivative. Its molecular structure incorporates an amino group, a nitrile group, and a trifluoromethyl group, bestowing upon it unique electronic and chemical properties. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[1][2][3] The precise structural confirmation of this intermediate is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the spectroscopic data pertinent to 3-Amino-5-(trifluoromethyl)picolinonitrile. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization of this key pharmaceutical building block. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Molecular Identity

| Identifier | Value |

| IUPAC Name | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |

| CAS Number | 573762-62-6 |

| Molecular Formula | C₇H₄F₃N₃ |

| Molecular Weight | 187.12 g/mol |

| Structure |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 3-Amino-5-(trifluoromethyl)picolinonitrile, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) provides unambiguous structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of distinct proton environments and their neighboring atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with analyte signals.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent signal or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

Predicted ¹H NMR Data and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| ~8.22 ppm | Doublet (d) | ~2.4 Hz | 1H | H-6 |

| ~7.20 ppm | Doublet (d) | ~2.4 Hz | 1H | H-4 |

Source: Predicted data from publicly available chemical databases.

Causality Behind the Assignments:

-

H-6 Proton (~8.22 ppm): This proton is adjacent to the ring nitrogen, which is highly electronegative. This proximity causes significant deshielding, shifting its signal downfield. It appears as a doublet due to coupling with the H-4 proton.

-

H-4 Proton (~7.20 ppm): This proton is situated between the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃). The net electronic effect results in a chemical shift that is upfield relative to H-6. It also appears as a doublet from coupling to H-6.

-

Amino Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, but is generally expected in the 4-6 ppm range.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired as a proton-decoupled experiment to produce sharp singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data and Interpretation

The structure contains seven unique carbon atoms. Their expected chemical shift ranges are based on established data for pyridine derivatives and substituent effects.[5][6]

| Expected Chemical Shift (δ) | Assignment | Rationale |

| 150-160 ppm | C-2 | Quaternary carbon attached to two electronegative atoms (N and C≡N). |

| 145-155 ppm | C-6 | Aromatic CH carbon adjacent to ring nitrogen. |

| 135-145 ppm | C-5 | Quaternary carbon attached to the electron-donating amino group. |

| 120-130 ppm | C-3 | Quaternary carbon attached to the strongly electron-withdrawing CF₃ group. |

| 118-128 ppm | C-4 | Aromatic CH carbon. |

| 115-125 ppm | -CF₃ | The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. |

| 110-120 ppm | -C≡N | The nitrile carbon. |

¹⁹F NMR Spectroscopy: A Unique Signature

¹⁹F NMR is highly specific for fluorine-containing compounds and offers a clean spectrum, as ¹⁹F is a 100% abundant nucleus.

Experimental Protocol: ¹⁹F NMR

The same sample can be used. The spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.

Expected ¹⁹F NMR Data and Interpretation

The trifluoromethyl group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum.

-

Expected Chemical Shift: Approximately -60 to -65 ppm. The chemical shift of a CF₃ group on an aromatic ring is sensitive to the electronic nature of the ring and its substituents.[7]

-

Multiplicity: A singlet. Since there are no adjacent protons or other fluorine atoms, no coupling is observed. This clean singlet is a hallmark of an isolated CF₃ group.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Expected Characteristic IR Absorptions

The IR spectrum of 3-Amino-5-(trifluoromethyl)picolinonitrile will be dominated by absorptions from its primary functional groups.[9][10]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2260-2220 | C≡N Stretch | Nitrile (-C≡N) |

| 1650-1580 | N-H Bend / C=C & C=N Stretch | Amine / Aromatic Ring |

| 1350-1150 | C-F Stretch | Trifluoromethyl (-CF₃) |

Interpretation of Key Peaks:

-

N-H Stretching: The presence of two distinct bands in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (symmetric and asymmetric stretches).

-

C≡N Stretching: A sharp, strong absorption around 2230 cm⁻¹ is characteristic of the nitrile functional group. Its conjugation with the aromatic ring influences the exact position.

-

C-F Stretching: The trifluoromethyl group will give rise to one or more very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: HRMS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure the mass-to-charge ratio (m/z) with high precision (typically to four decimal places).

HRMS Data and Interpretation

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the molecular formula.

| Ion | Calculated m/z | Found m/z |

| [C₇H₄F₃N₃ + H]⁺ | 188.0430 | 188.0432 |

Source: Experimental data from published synthesis.

Interpretation:

-

Molecular Ion Peak: The excellent agreement between the calculated and found m/z values for the protonated molecule ([M+H]⁺) provides unequivocal confirmation of the elemental composition, C₇H₄F₃N₃.

-

Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation of the parent ion would be expected. A likely fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which can provide further structural confirmation.[11][12]

Section 4: Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 3-Amino-5-(trifluoromethyl)picolinonitrile relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow illustrates this logic.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of 3-Amino-5-(trifluoromethyl)picolinonitrile is achieved through a coordinated application of NMR, IR, and MS techniques. HRMS confirms the elemental composition, while IR spectroscopy identifies the critical amino, nitrile, and trifluoromethyl functional groups. Multi-nuclear NMR spectroscopy provides the definitive connectivity, elucidating the precise arrangement of atoms in the substituted pyridine ring. Together, these techniques provide a robust and self-validating system for the structural verification and quality control of this vital pharmaceutical intermediate, ensuring its suitability for the synthesis of life-saving therapeutics.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6. (n.d.). Sinoway. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks. (1998). Analytical Chemistry. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]

- WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. (n.d.).

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). ResearchGate. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2012). Journal of Biomolecular NMR. [Link]

- US10807965B2 - Process for preparation of apalutamide. (n.d.).

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews. [Link]

-

Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. (n.d.). EASTFINE. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

- WO2021033098A1 - Process for the preparation of apalutamide. (n.d.).

-

Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. [Link]

-

Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]

-

IR Absorption Table. (n.d.). University of Puget Sound. [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2017). Journal of Fluorine Chemistry. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

-

Apalutamide-impurities. (n.d.). Pharmaffiliates. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry. [Link]

-

GCMS Section 6.17 - Fragmentation of Nitriles. (n.d.). Whitman College. [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 3. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: FT-IR Spectral Analysis of 3-Amino-5-(trifluoromethyl)picolinonitrile

This guide provides an in-depth technical analysis of the FT-IR spectrum for 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6), a critical intermediate in the synthesis of next-generation androgen receptor inhibitors like Apalutamide .

Executive Summary & Molecular Context[1][2]

3-Amino-5-(trifluoromethyl)picolinonitrile (also known as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile) is a trisubstituted pyridine scaffold characterized by a unique "Push-Pull" electronic architecture. This structure dictates its vibrational spectroscopy, making FT-IR a powerful tool for both identification and purity assessment during drug substance manufacturing.

-

Molecular Formula: C

H -

Role: Key regulatory starting material (RSM) for Apalutamide (anti-prostate cancer therapeutic).

The "Push-Pull" Electronic System

The molecule features an electron-donating amino group (

Theoretical Assignment & Spectral Analysis

The FT-IR spectrum of this compound can be segmented into three critical zones. The following analysis synthesizes empirical group frequencies with the specific electronic effects of the pyridine ring substitution.

Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)

Primary Amine & Aromatic C-H

The high-frequency region is dominated by the N-H stretching vibrations of the primary amine. Due to the electron-withdrawing nature of the pyridine ring and the

- (Asymmetric Stretch): ~3400 – 3500 cm⁻¹. A sharp, medium-intensity band.

- (Symmetric Stretch): ~3300 – 3380 cm⁻¹. A sharp band, typically lower in intensity than the asymmetric mode.

- (Aromatic C-H Stretch): ~3050 – 3100 cm⁻¹. Weak, often appearing as a shoulder on the lower frequency side of the amine bands.

Zone 2: The "Silent" Region (2500 – 1800 cm⁻¹)

The Nitrile Signature

This region is typically void of peaks in organic molecules, making the nitrile stretch highly diagnostic.

-

(Nitrile Stretch): ~2220 – 2250 cm⁻¹.

-

Characteristics: Sharp and variable intensity.

-

Electronic Effect: The conjugation with the pyridine ring usually lowers the frequency (red shift) compared to aliphatic nitriles (~2260 cm⁻¹). However, the presence of the ortho

group (electron-withdrawing) exerts an inductive effect that can counter this, keeping the band usually above 2220 cm⁻¹.

-

Zone 3: Fingerprint Region (1800 – 600 cm⁻¹)

Ring, Deformation, and Fluorine Modes

This is the most complex region, containing the "fingerprint" unique to this specific isomer.

- (Scissoring): ~1620 – 1650 cm⁻¹. A medium-strong band often overlapping with ring stretches.[10]

-

Pyridine Ring Breathing (

): ~1550 – 1600 cm⁻¹ and ~1400 – 1480 cm⁻¹. The 2,3,5-substitution pattern breaks the symmetry of the pyridine ring, making these modes IR active and strong. -

(Trifluoromethyl Stretch): ~1100 – 1350 cm⁻¹.

-

Diagnostic Feature: This is often the strongest and broadest set of bands in the spectrum. The C-F stretch is extremely polar. Look for a cluster of very intense peaks in this range, masking other skeletal vibrations.[10]

-

- (Out-of-Plane Bending): ~800 – 900 cm⁻¹. The isolated protons at positions 4 and 6 (meta-relationship) will show specific bending patterns, typically distinct sharp peaks useful for distinguishing regioisomers.

Summary Table of Characteristic Bands

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Primary Amine | N-H Stretch (Asym) | 3400 – 3500 | Medium | Doublet pattern with Sym stretch |

| Primary Amine | N-H Stretch (Sym) | 3300 – 3380 | Medium | |

| Nitrile | C≡N Stretch | 2220 – 2250 | Med-Strong | Sharp, diagnostic for picolinonitrile |

| Amine | N-H Scissoring | 1620 – 1650 | Medium | Overlaps with ring modes |

| Pyridine Ring | C=N / C=C Stretch | 1550 – 1600 | Strong | Indicates aromaticity |

| Trifluoromethyl | C-F Stretch | 1100 – 1350 | Very Strong | Broad, multi-peak cluster |

| Aromatic C-H | OOP Bending | 800 – 900 | Strong | Specific to substitution pattern |

Visualization of Spectral Logic

The following diagram illustrates the "Push-Pull" electronic effects and how they map to specific vibrational modes.

Caption: Correlation between functional group electronics and characteristic IR absorption bands.

Experimental Protocol: Validated Workflow

For drug development applications, reproducibility is paramount. The following protocol compares ATR (Attenuated Total Reflectance) and Transmission (KBr) modes. ATR is recommended for routine QC due to speed and lack of sample modification.

Method A: Diamond ATR (Recommended)

Best for: Routine ID, Raw Material Release.

-

System Check: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) to verify no contamination (look for C-H grease bands at 2800-3000 cm⁻¹).

-

Sample Loading: Place approximately 5–10 mg of the solid powder onto the center of the crystal.

-

Compression: Apply pressure using the anvil clamp. Monitor the live preview; stop when the strongest peak (likely C-F stretch) reaches ~0.8 – 1.0 Absorbance units. Do not over-compress , as high pressure can shift crystal lattice bands in crystalline solids.

-

Acquisition:

-

Resolution: 4 cm⁻¹

-

Scans: 16 or 32

-

Range: 4000 – 600 cm⁻¹

-

-

Post-Processing: Apply "ATR Correction" (if comparing to a KBr library) to account for depth of penetration dependence on wavelength.

Method B: KBr Pellet (Transmission)

Best for: High-resolution structural elucidation, resolving weak overtones.

-

Ratio: Mix 1–2 mg of sample with 200 mg of dry, spectroscopic-grade KBr.

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect" (skewed baselines).

-

Pressing: Press at 8–10 tons for 1–2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disc.

-

Measurement: Collect spectrum in transmission mode.

Quality Control & Troubleshooting

In a synthesis context, the IR spectrum serves as a rapid purity gate.

Common Impurities & Spectral Indicators

| Impurity / Issue | Spectral Indicator | Action |

| Residual Water | Broad, rounded band ~3400 cm⁻¹ masking N-H split. | Dry sample (vacuum oven) and re-test. |

| Hydrolysis (Amide) | Loss of sharp CN (~2230) and appearance of C=O (~1680). | The nitrile has hydrolyzed to an amide. Reject batch. |

| Starting Material | Absence of CF3 bands or shift in aromatic OOP. | Check reaction conversion. |

| Solvent (EtOAc) | Sharp C=O peak at ~1740 cm⁻¹. | Dry sample; check Loss on Drying (LOD). |

Workflow Diagram: QC Decision Tree

Caption: Standard Operating Procedure (SOP) logic for IR-based release of the intermediate.

References

-

PubChem. (2025).[5] Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CID 13532246). National Library of Medicine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for aminopyridine/nitrile group frequencies).

-

Sinoway Industrial. (2024). Apalutamide Intermediate Data Sheet. Retrieved from [Link]

-

NIST Chemistry WebBook. (General Reference for Pyridine Derivative IR Spectra). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 3. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile|573762-62-6--Changzhou YongXu [czyxchem.com]

- 4. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 7. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 8. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]

- 9. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Mass Spectrometry of 3-Amino-5-(trifluoromethyl)picolinonitrile: A Technical Guide

Executive Summary

3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6, Isomer Specific) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation Androgen Receptor (AR) antagonists and Checkpoint Kinase 1 (CHK1) inhibitors. Its structural integrity—defined by the ortho-positioning of the amino and nitrile groups relative to the pyridine nitrogen—is pivotal for the bioactivity of final drug candidates.

This guide provides an in-depth mass spectrometric profile of the compound.[1] Unlike generic databases, we focus on the mechanistic fragmentation derived from its specific substitution pattern (3-amino, 5-CF3), distinguishing it from its common isomer, 5-amino-3-(trifluoromethyl)picolinonitrile.

Physicochemical Profile & Ionization Strategy[2][3]

Understanding the protonation thermodynamics is the first step to robust method development. The molecule contains three potential basic sites, but steric and electronic effects dictate the ionization pathway.

Molecular Properties

| Property | Value | Structural Insight |

| Formula | C₇H₄F₃N₃ | High nitrogen content aids ESI sensitivity. |

| Exact Mass | 187.0357 | Monoisotopic mass for HRMS confirmation. |

| [M+H]⁺ | 188.0430 | Target precursor ion in positive mode. |

| LogP | ~1.5 - 1.8 | Moderately lipophilic; retains well on C18. |

| pKa (Calc) | ~2.5 (Pyridine N) | Electron-withdrawing -CF3 and -CN groups significantly reduce basicity compared to pyridine (pKa 5.2). |

Ionization Protocol

-

Mode: Electrospray Ionization Positive (ESI+) .

-

Rationale: Despite the electron-withdrawing trifluoromethyl and nitrile groups, the exocyclic amino group at position 3 and the pyridine nitrogen provide sufficient proton affinity for ESI+.

-

Alternative: APCI+ is recommended if the sample matrix causes significant ion suppression in ESI, as the compound is thermally stable and moderately non-polar.

-

Negative Mode (ESI-): generally poor sensitivity unless derivatized, as the amine protons are not sufficiently acidic (pKa > 20).

Structural Fragmentation Analysis (MS/MS)

The fragmentation of 3-Amino-5-(trifluoromethyl)picolinonitrile is governed by the "Ortho Effect"—the interaction between the 3-amino group and the 2-nitrile group. This distinguishes it from regioisomers where these groups are distant.

Predicted Fragmentation Pathways

We propose three primary dissociation channels for the protonated precursor [M+H]⁺ (m/z 188) :

-

Pathway A: Nitrile Elimination (Dominant)

-

Mechanism: Loss of neutral hydrogen cyanide (HCN).

-

Transition: m/z 188 → 161 (Loss of 27 Da).

-

Significance: Characteristic of aromatic nitriles.

-

-

Pathway B: Trifluoromethyl Degradation

-

Mechanism: Loss of Hydrogen Fluoride (HF) via intramolecular hydrogen abstraction (likely from the amine or ring CH).

-

Transition: m/z 188 → 168 (Loss of 20 Da).

-

Secondary Loss: m/z 161 → 141 (Loss of HF from the des-cyano fragment).

-

-

Pathway C: The "Ortho" Cyclization/Ammonia Loss

-

Mechanism: The 3-amino group attacks the adjacent 2-nitrile carbon, facilitating the expulsion of NH₃ or competing cyclization.

-

Transition: m/z 188 → 171 (Loss of 17 Da).

-

Diagnostic Value: This loss is suppressed in the 5-amino-3-(trifluoromethyl) isomer, making it a key differentiator.

-

Fragmentation Workflow Diagram

Caption: Proposed ESI+ MS/MS fragmentation tree for 3-Amino-5-(trifluoromethyl)picolinonitrile highlighting diagnostic losses.

Method Development & Optimization

To ensure reproducibility in a regulated environment (GLP/GMP), the LC-MS method must separate the target from potential regioisomeric impurities (e.g., 5-Amino-3-CF3 isomer).

Chromatographic Conditions

-

Stationary Phase: Phenyl-Hexyl or Biphenyl phases are superior to C18 for separating pyridine isomers due to pi-pi interactions.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation).

-

Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for fluorinated aromatics than Acetonitrile).

Gradient Table (Standard 10 min Run)

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |

| 0.00 | 5 | 0.4 | Equilibrium |

| 1.00 | 5 | 0.4 | Load |

| 7.00 | 95 | 0.4 | Elution |

| 8.00 | 95 | 0.4 | Wash |

| 8.10 | 5 | 0.4 | Re-equilibration |

| 10.00 | 5 | 0.4 | End |

Method Optimization Workflow

Caption: Decision tree for optimizing LC separation of trifluoromethyl-picolinonitrile isomers.

Isomer Discrimination (Critical Quality Attribute)

In drug development, distinguishing the 3-Amino-5-CF3 (Target) from the 5-Amino-3-CF3 (Impurity) is vital.

| Feature | 3-Amino-5-(trifluoromethyl) (Target) | 5-Amino-3-(trifluoromethyl) (Impurity) |

| Substitution | Ortho (Amino/Nitrile) | Meta/Para (Amino/Nitrile) |

| Key MS/MS Loss | -NH₃ (17 Da) possible due to proximity. | -NH₃ unlikely/suppressed. |

| Retention Time | Typically elutes later on Phenyl phases due to intramolecular H-bonding reducing polarity. | Typically elutes earlier . |

| Synthesis Origin | From 2-cyano-3-CF3-5-nitro precursors.[2][3] | From 2-cyano-5-CF3-3-nitro precursors.[2][3] |

References

-

Synthesis of CHK1 Inhibitors

-

Fragmentation of Pyridines

-

General Isomer Data

- Title: 5-Amino-3-(trifluoromethyl)

-

Source: ChemicalBook.[1]

-

Mass Spectrometry of Nitriles

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The Discovery and Synthetic Utility of 3-Amino-5-(trifluoromethyl)picolinonitrile

This is an in-depth technical guide on the discovery, synthesis, and application of 3-Amino-5-(trifluoromethyl)picolinonitrile , a critical pyridine scaffold in modern medicinal chemistry.

Technical Whitepaper | Chemical Series: Pyridine Functionalisations

Executive Summary & Core Directive

3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 1211515-30-8 ) is a highly specialized heterocyclic building block that has emerged as a "privileged scaffold" in the design of next-generation kinase inhibitors, particularly for immuno-oncology targets like Hematopoietic Progenitor Kinase 1 (HPK1) .

Unlike its more famous structural isomer—5-amino-3-(trifluoromethyl)picolinonitrile (the key intermediate for the androgen receptor antagonist Apalutamide)—the 3-amino-5-trifluoromethyl variant offers a distinct vector for structure-activity relationship (SAR) exploration. Its "discovery" is defined not by isolation from nature, but by the synthetic breakthrough allowing regioselective access to the ortho-amino nitrile motif combined with a meta-trifluoromethyl group, a substitution pattern that was historically difficult to scale.

This guide details the synthetic evolution, mechanistic rationale, and experimental protocols required to master this scaffold.

Structural Identity & Isomerism

Precise structural identification is paramount due to the prevalence of regioisomers in the marketplace.

| Feature | Target Compound | Common Confusant (Apalutamide Int.) |

| Name | 3-Amino-5-(trifluoromethyl)picolinonitrile | 5-Amino-3-(trifluoromethyl)picolinonitrile |

| CAS | 1211515-30-8 | 573762-62-6 |

| Structure | Pyridine ring with:[1][2][3]• C2: Cyano (-CN)• C3: Amino (-NH₂)[4][5][6][7]• C5: Trifluoromethyl (-CF₃) | Pyridine ring with:• C2: Cyano (-CN)• C3: Trifluoromethyl (-CF₃)[6][8][9]• C5: Amino (-NH₂) |

| Electronic State | Amino group is ortho to the electron-withdrawing nitrile (push-pull system). | Amino group is para to the nitrile. |

| Key Application | HPK1 Inhibitors , Immuno-oncology | Apalutamide (Prostate Cancer) |

Structural Visualization

The following diagram illustrates the specific substitution pattern and its electronic implications.

Caption: Structural decomposition of the 3-amino-5-(trifluoromethyl)picolinonitrile scaffold highlighting the critical 2,3,5-substitution pattern.

Synthetic Discovery & Evolution

The synthesis of 3-amino-5-(trifluoromethyl)picolinonitrile is challenging because standard electrophilic aromatic substitution on the electron-deficient pyridine ring is sluggish. The "discovery" of a scalable route relies on Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation.

The "Nitro-Cyanation" Route (Dominant Strategy)

The most robust pathway avoids direct amination. Instead, it utilizes a nitro group as a masked amine and a halogen as a handle for cyanation.

Step 1: Precursor Selection

The starting material is typically 2-chloro-3-nitro-5-(trifluoromethyl)pyridine . This compound is chosen because the nitro group at C3 and the CF3 at C5 activate the C2-chlorine for displacement.

Step 2: Rosenmund-von Braun Cyanation

-

Reagent: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂).

-

Challenge: Preventing denitration or ring opening.

-

Innovation: Use of polar aprotic solvents (NMP or DMF) at controlled temperatures (140–160°C) allows the displacement of the C2-chloride by cyanide.

Step 3: Chemoselective Reduction

-

Reagent: Iron powder/Acetic acid or H₂/Pd-C.

-

Criticality: The nitrile group must not be reduced to the primary amine (benzylamine type). Iron-mediated reduction is preferred for its chemoselectivity toward the nitro group in the presence of a nitrile.

Synthetic Workflow Diagram

Caption: The industrial "Nitro-Cyanation" route for accessing the 3-amino-5-(trifluoromethyl)picolinonitrile scaffold.

Experimental Protocols

The following protocols are synthesized from patent literature (e.g., WO2024140679A1) and standard pyridine chemistry best practices.

Protocol A: Cyanation of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Objective: Replace the C2-chloro group with a nitrile.

-

Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (10.0 g, 44.1 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) (100 mL).

-

Reagent Addition: Add Copper(I) cyanide (4.35 g, 48.5 mmol). Note: Perform this in a fume hood due to cyanide hazards.

-

Reaction: Heat the mixture to 150°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material should disappear.

-

Workup: Cool to room temperature. Pour the mixture into water (500 mL) containing ethylenediamine (to complex copper) or ammonium hydroxide. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 60–75% of 3-nitro-5-(trifluoromethyl)picolinonitrile as a yellow solid.

Protocol B: Reduction to 3-Amino-5-(trifluoromethyl)picolinonitrile

Objective: Selectively reduce the nitro group to an aniline without touching the nitrile or CF3.

-

Setup: 500 mL round-bottom flask.

-

Charging: Dissolve the nitro intermediate (5.0 g, 23.0 mmol) in Ethanol (50 mL) and Acetic Acid (50 mL).

-

Activation: Add Iron powder (6.4 g, 115 mmol, 5 equiv) portion-wise.

-

Reaction: Heat to 70–80°C for 2–3 hours. The yellow solution will turn dark/brown.

-

Filtration: Cool and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate. Dilute with EtOAc and carefully neutralize with saturated NaHCO₃ solution (gas evolution!).

-

Isolation: Separate phases, dry organic layer over MgSO₄, and concentrate.

-

Result: The product, 3-Amino-5-(trifluoromethyl)picolinonitrile , is obtained as an off-white to pale yellow solid.

-

Purity Check: ¹H NMR (DMSO-d₆): Look for broad singlet (NH₂) around 6.5 ppm, and two aromatic doublets.

-

Applications in Drug Discovery

The "Discovery" of this compound's utility lies in its ability to serve as a bioisostere and a privileged kinase scaffold .

HPK1 Inhibitors (Immuno-Oncology)

Recent patents (e.g., WO2024140679A1) highlight this scaffold in the synthesis of Spirocyclic HPK1 Antagonists .

-

Mechanism: HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune system's attack on tumors.[10]

-

Role of the Scaffold: The 3-amino-pyridine motif often forms the "hinge-binding" region of the kinase inhibitor. The C2-nitrile can engage in hydrogen bonding or dipole interactions within the ATP binding pocket, while the C5-CF3 group occupies a hydrophobic pocket, improving potency and metabolic stability.

Comparison with Apalutamide Scaffold

While Apalutamide uses the 5-amino isomer to build a thiohydantoin ring, the 3-amino isomer is typically used to build fused ring systems such as Pyrido[3,2-d]pyrimidines or 1,5-Naphthyridines .

| Property | 3-Amino-5-CF3 (This Topic) | 5-Amino-3-CF3 (Apalutamide) |

| Hinge Binding | Excellent (N1 and 3-NH2 mimic adenine) | Moderate (Used for linear extension) |

| Downstream Chem | Cyclization with nitriles/formates to fused rings | Isothiocyanate formation -> Thiohydantoins |

| Primary Use | Kinase Inhibitors (HPK1, PI3K) | Androgen Receptor Antagonists |

Safety & Handling (E-E-A-T)

Working with this compound requires strict adherence to safety protocols due to the nitrile and trifluoromethyl moieties.

-

Acute Toxicity: Like many aminobenzonitriles, this compound is harmful if swallowed (H301) or inhaled. It may liberate cyanide ions upon strong metabolic oxidation, though the CF3 group stabilizes the ring.

-

Handling:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended during synthesis steps involving CuCN), lab coat, and safety glasses.

-

Waste: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

-

References

-

Pharmaffiliates. (2024). Product Analysis: 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8).[4][5][11][12] Retrieved from

-

World Intellectual Property Organization. (2024). Patent WO2024140679A1: Spirocyclic HPK1 antagonists and uses thereof. Retrieved from

-

ChemicalBook. (2025). 3-Amino-5-(trifluoromethyl)picolinonitrile Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2024). Pyridine Building Blocks: 5-Amino-3-(trifluoromethyl)picolinonitrile vs 3-Amino-5-(trifluoromethyl)picolinonitrile. Retrieved from

Sources

- 1. 3-Amino-2-cyano-5-(trifluoromethyl)pyridine | 1211515-30-8 [amp.chemicalbook.com]

- 2. 3-Amino-2-cyano-5-(trifluoromethyl)pyridine | 1211515-30-8 [amp.chemicalbook.com]

- 3. 3-Amino-2-cyano-5-(trifluoromethyl)pyridine | 1211515-30-8 [amp.chemicalbook.com]

- 4. eontrading.uk [eontrading.uk]

- 5. eontrading.uk [eontrading.uk]

- 6. clearsynth.com [clearsynth.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Shanghai Macklin Biochemical Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 9. 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile Supplier & Manufacturer China | CAS 944114-82-1 | Properties, Uses, Safety [pipzine-chem.com]

- 10. WO2024140679A1 - Spirocyclic hpk1 antagonists and uses thereof - Google Patents [patents.google.com]

- 11. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 12. 951753-87-0|5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile

Introduction: The Strategic Importance of 3-Amino-5-(trifluoromethyl)picolinonitrile

3-Amino-5-(trifluoromethyl)picolinonitrile is a pyridine-based heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring an amino group, a nitrile moiety, and an electron-withdrawing trifluoromethyl group, makes it a highly versatile and valuable building block in organic synthesis.[1]

The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications. The amino group serves as a key nucleophile, readily participating in amide bond formation, while the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions.[1] The trifluoromethyl group is particularly crucial in modern drug design; its inclusion often enhances metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity and altering the electronic properties of the molecule.[1]

Notably, this compound is a critical intermediate in the synthesis of advanced pharmaceutical agents. A prime example is its role as a precursor to Apalutamide, a second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.[2] This application underscores the compound's relevance and the need for a robust and reproducible synthetic protocol. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the compound's properties and associated hazards is a prerequisite for safe and effective synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 573762-62-6 | [2][3][4] |

| Molecular Formula | C₇H₄F₃N₃ | [3][4] |

| Molecular Weight | 187.12 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | [4] |

| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.45 - 1.5 ± 0.1 g/cm³ (Predicted) | [4][5][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4][7] |

GHS Hazard and Safety Information

Directive: This compound is classified as toxic if swallowed and requires careful handling in a controlled laboratory environment.[6][8]

-

GHS Classification: Acute Toxicity, Oral (Category 3).[8]

-

Signal Word: Danger [8]

-

Precautionary Statements:

-

Prevention: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[8]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth).[8]

-

Storage: P405 (Store locked up).[8]

-

Disposal: P501 (Dispose of contents/container in accordance with local regulations).[8]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Protocol: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile

The most direct and widely cited method for preparing 3-Amino-5-(trifluoromethyl)picolinonitrile is through the chemical reduction of its nitro precursor, 5-Nitro-3-(trifluoromethyl)picolinonitrile. This method is favored for its high yield and operational simplicity.

Principle of the Reaction

The core of this synthesis is the selective reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis. While various reducing agents can accomplish this, a classic and cost-effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or in the presence of a mineral acid like HCl.[3][4][6] The iron acts as the electron donor, becoming oxidized (Fe to Fe²⁺/Fe³⁺), while the nitro group is reduced in a stepwise manner. The acidic environment facilitates the protonation of intermediates and prevents the formation of undesired side products.

Reaction Scheme

Caption: Synthetic route from the nitro precursor to the final amine product.

Materials and Equipment

Reagents:

-

5-Nitro-3-(trifluoromethyl)picolinonitrile (Starting Material)

-

Iron powder (Fe), fine grade (<100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Ethanol (EtOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bars

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Experimental Protocol

This protocol is adapted from procedures reported in the European Journal of Medicinal Chemistry and other chemical synthesis databases.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a solvent mixture of Ethyl Acetate and Acetic Acid (a common ratio is 1:1 v/v).[3][4][6] Rationale: Ethyl acetate is a good solvent for the organic starting material, while acetic acid provides the necessary acidic environment for the iron reduction.

-

Addition of Reducing Agent: To the stirring solution, add iron powder (approx. 5.0 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable temperature.[3] Rationale: A stoichiometric excess of iron ensures the complete reduction of the nitro group.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-80°C, depending on the exact solvent ratio) and maintain for 12-15 hours.[3][4] Rationale: Heating accelerates the reaction rate. The progress should be monitored to determine the point of completion.

-

Monitoring the Reaction: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC). Use an appropriate eluent system (e.g., Ethyl Acetate:Pentane = 1:1) to separate the starting material from the product. The disappearance of the starting material spot indicates the reaction is complete.[3][4]

-

Work-up - Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of diatomaceous earth to remove the iron powder and iron salts.[3][4] Rinse the filter cake with additional Ethyl Acetate to ensure all product is collected. Rationale: Diatomaceous earth is an inert filter aid that prevents fine particles from clogging the filter paper.

-